molecular formula C20H21N7O2 B2793169 N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1006274-81-2

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide

Katalognummer: B2793169
CAS-Nummer: 1006274-81-2
Molekulargewicht: 391.435
InChI-Schlüssel: CXAXBDRLBOSLAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(1-(1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,3-dimethylphenyl group at position 1, a 3-methylpyrazole ring at position 4, and a 2-methoxyacetamide side chain. The dimethylphenyl and methoxyacetamide groups likely enhance lipophilicity and hydrogen-bonding capacity, respectively, influencing bioavailability and target interactions.

Eigenschaften

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-12-6-5-7-16(14(12)3)26-19-15(9-23-26)20(22-11-21-19)27-17(8-13(2)25-27)24-18(28)10-29-4/h5-9,11H,10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAXBDRLBOSLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[3,4-d]pyrimidine-Thienopyrimidine Hybrid (4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine)

  • Structure: Replaces the pyrazole ring with a thieno[3,2-d]pyrimidine moiety.
  • Synthesis : Achieved via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate (82% yield) .
  • However, the absence of a methoxyacetamide side chain may reduce solubility compared to the target compound.

Pyrazolo[3,4-b]pyrazin-5(4H)-ones (1,3-Dimethyl-6-substituted Derivatives)

  • Structure: Features a pyrazinone ring fused to pyrazole, lacking the pyrimidine extension.
  • Synthesis: Derived from reductive lactamization of N-(pyrazolyl) amino acids, yielding moderate-to-high purity products .

Substituent Variations

Fluorophenyl-Chromen Derivatives (Example 53 in )

  • Structure : Incorporates a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group and a sulfonamide side chain.
  • Synthesis : Utilizes Suzuki-Miyaura coupling with a palladium catalyst (28% yield) .
  • Properties: Fluorine atoms enhance electronegativity and metabolic stability. However, the sulfonamide may increase toxicity risks compared to the target compound’s methoxyacetamide.

Phenyl-Substituted Analogs ()

  • Structure : Retains the phenyl group at position 3 of the pyrazolopyrimidine core but lacks alkyl or acetamide substituents.
  • Properties : The unsubstituted phenyl group offers lower steric hindrance, possibly favoring binding to hydrophobic pockets. However, reduced solubility compared to the dimethylphenyl variant may limit bioavailability.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Yield Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl, 3-methylpyrazole, 2-methoxyacetamide N/A High lipophilicity, enhanced H-bonding
Thienopyrimidine Hybrid Thieno[3,2-d]pyrimidine Phenyl 82% Aromatic stacking, moderate solubility
Fluorophenyl-Chromen Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-chromen, sulfonamide 28% High selectivity, potential toxicity
Pyrazinone Derivatives Pyrazolo[3,4-b]pyrazin-5-one Amino acid-derived lactams Moderate Reduced planarity, lower DNA affinity

Research Implications

The target compound’s 2-methoxyacetamide group distinguishes it from analogs by offering a balance of solubility and target engagement. In contrast, fluorinated derivatives (e.g., ) prioritize selectivity at the expense of synthetic complexity and yield . Structural data obtained via SHELX refinement tools (e.g., bond angles, torsional strain) could further elucidate conformational preferences critical for drug design .

Q & A

Q. What are the optimal reaction conditions for synthesizing pyrazolo[3,4-d]pyrimidin-4-yl derivatives like the target compound?

Methodological Answer: Synthesis typically involves multi-step reactions, with key factors including solvent choice (e.g., ethanol or DMSO), temperature control (60–100°C), and catalysts like triethylamine. For example, highlights the importance of inert atmospheres and controlled temperatures to minimize side reactions during pyrazole ring formation. Yield optimization can be achieved by adjusting stoichiometric ratios of intermediates (e.g., 3,4-dimethylphenyl precursors) and monitoring reaction progress via TLC or HPLC .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the pyrazolo[3,4-d]pyrimidine core. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive bond-length and angle data for complex stereochemistry (e.g., methoxyacetamide orientation) . also recommends comparative analysis with structurally similar compounds (e.g., 1-(2-methoxyphenyl)-4-oxo derivatives) to validate spectral assignments .

Q. How can solubility and stability be assessed for in vitro biological assays?

Methodological Answer: Solubility is determined via shake-flask methods in PBS, DMSO, or ethanol, with UV-Vis spectroscopy quantifying concentration. Stability studies under physiological conditions (pH 7.4, 37°C) over 24–72 hours, analyzed via HPLC, identify degradation products. notes that lipophilicity introduced by the benzo[d][1,3]dioxole group (in analogs) may enhance membrane permeability but requires stability adjustments .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer: Contradictions arise from off-target effects or assay-specific conditions. Dose-response curves (IC₅₀ values) across multiple cell lines (e.g., HEK293 vs. HepG2) and orthogonal assays (e.g., fluorescence polarization vs. radiometric) clarify specificity. suggests using SAR tables to compare substituent effects (e.g., 4-fluorophenyl vs. 3-chlorophenyl groups) on activity and toxicity . Computational docking (e.g., AutoDock Vina) can predict binding modes to distinguish target vs. non-target interactions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Methodological Answer: Systematic substitution of the pyrazole and pyrimidine rings is key. For example:

  • 2,3-dimethylphenyl group : Enhances hydrophobic interactions with kinase pockets ().
  • Methoxyacetamide side chain : Modulates solubility and hydrogen bonding (). SAR tables (see example below) compare bioactivity across analogs:
Substituent PositionModificationBiological EffectReference
Pyrimidine C-4Fluorine↑ Enzyme inhibition
Pyrazole C-3Methyl↓ Cytotoxicity

High-throughput screening (HTS) of analogs against target panels (e.g., kinases) identifies optimal substitutions .

Q. What computational and experimental methods integrate to predict metabolic pathways?

Methodological Answer:

  • In silico prediction : Tools like MetaPrint2D or GLORYx simulate phase I/II metabolism (e.g., demethylation of methoxy groups).
  • In vitro validation : Liver microsomes (human/rat) incubated with the compound, analyzed via LC-MS/MS, identify metabolites like quinone derivatives ().
  • Isotope labeling : ¹⁴C-labeled acetamide moieties track metabolic fate in vivo () .

Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?

Methodological Answer: Flow chemistry systems enhance reproducibility for multi-step syntheses. Key parameters include:

  • Residence time : Optimized to prevent intermediate degradation ( ).
  • Catalyst immobilization : Reduces waste (e.g., Pd/C in Suzuki couplings for aryl group additions). Pilot-scale reactors with real-time PAT (Process Analytical Technology) monitoring adjust conditions dynamically (e.g., pH, temperature) .

Data Contradiction Analysis

Q. Why do similar analogs show divergent solubility profiles despite structural homogeneity?

Methodological Answer: Subtle differences (e.g., para vs. ortho substituents on aromatic rings) alter crystal packing. Powder X-ray diffraction (PXRD) identifies polymorphic forms, while DSC (Differential Scanning Calorimetry) measures melting points correlated with solubility. demonstrates that 2-methoxyphenoxy analogs exhibit higher solubility than 4-methyl derivatives due to reduced crystallinity .

Key Methodological Takeaways

  • Synthesis : Prioritize inert conditions and catalyst screening for pyrazole-pyrimidine coupling .
  • Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural confirmation .
  • Biological Studies : Use orthogonal assays and SAR-driven design to mitigate data contradictions .
  • Computational Integration : Leverage docking and metabolic prediction tools to streamline development .

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